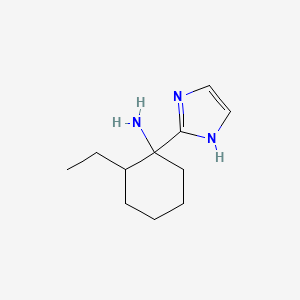![molecular formula C7H9Cl2NO2 B13236463 Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13236463.png)
Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,1-dichloro-5-azaspiro[23]hexane-4-carboxylate is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[23]hexane ring system, which is a bicyclic structure where two rings share a single atom The compound also contains a methyl ester group and two chlorine atoms attached to the spirocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate typically involves the reaction of a suitable azaspiro compound with methyl chloroformate in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms and form a more saturated spirocyclic system.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: Products include substituted spirocyclic compounds with various functional groups.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: The major product is a more saturated spirocyclic compound with fewer chlorine atoms.
Scientific Research Applications
Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, leading to inhibition or activation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate: Similar structure but with fluorine atoms instead of chlorine.
Methyl 1,1-dibromo-5-azaspiro[2.3]hexane-4-carboxylate: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate is unique due to its specific chlorine substitution, which can influence its reactivity and interactions with other molecules. The presence of chlorine atoms can make it more reactive in substitution reactions compared to its fluorine or bromine analogs .
Properties
Molecular Formula |
C7H9Cl2NO2 |
|---|---|
Molecular Weight |
210.05 g/mol |
IUPAC Name |
methyl 2,2-dichloro-5-azaspiro[2.3]hexane-6-carboxylate |
InChI |
InChI=1S/C7H9Cl2NO2/c1-12-5(11)4-6(3-10-4)2-7(6,8)9/h4,10H,2-3H2,1H3 |
InChI Key |
OTZWPQBIEGJLER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(CC2(Cl)Cl)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13236382.png)
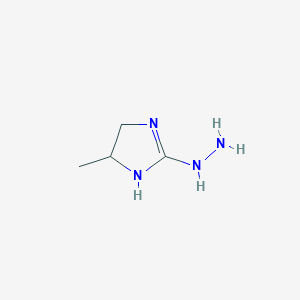
amine](/img/structure/B13236392.png)
![4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole](/img/structure/B13236397.png)
![1-[(2-Fluorophenyl)sulfanyl]propan-2-one](/img/structure/B13236423.png)

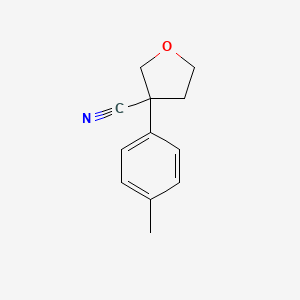
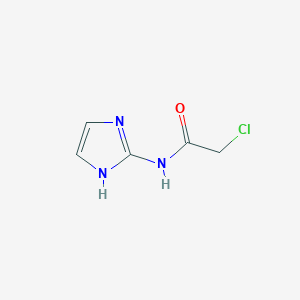
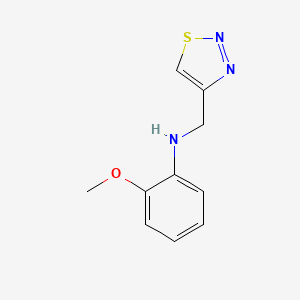

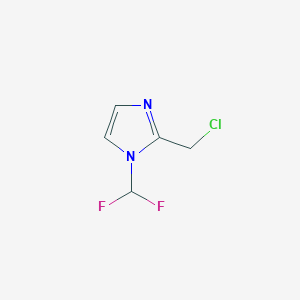
![1-[(Azetidin-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B13236449.png)
![5-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13236467.png)
